An In-depth Technical Guide to 3-Amino-5,7,7-trimethyloctanoic Acid
An In-depth Technical Guide to 3-Amino-5,7,7-trimethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5,7,7-trimethyloctanoic acid, a sparsely documented β-amino acid. While publicly available data on this specific molecule is limited, this document consolidates the existing information and offers expert insights into its potential chemical synthesis, physicochemical properties, and putative biological activities by drawing parallels with structurally related β-amino acids. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel, substituted long-chain amino acids.
Introduction and Chemical Identity
3-Amino-5,7,7-trimethyloctanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure is characterized by an eight-carbon octanoic acid backbone with an amino group at the third position (β-carbon) and methyl groups at the fifth and seventh positions. The presence of multiple stereocenters suggests the potential for several stereoisomers.
While not extensively cataloged in mainstream chemical databases, this compound is available as a research chemical, identified by the Chemical Abstracts Service (CAS) number 773122-45-5 .[1] The molecular formula is C₁₁H₂₃NO₂, and the molecular weight is 201.31 g/mol .[1] The limited public data on this specific molecule necessitates a predictive and comparative approach to understanding its properties and potential applications, drawing from the well-established chemistry and biology of other substituted β-amino acids.[2][3][4][5]
Table 1: Physicochemical Properties of 3-Amino-5,7,7-trimethyloctanoic Acid
| Property | Value | Source |
| CAS Number | 773122-45-5 | AK Scientific[1] |
| Molecular Formula | C₁₁H₂₃NO₂ | AK Scientific[1] |
| Molecular Weight | 201.31 g/mol | AK Scientific[1] |
| Purity Specification | ≥95% | AK Scientific[1] |
| Long-Term Storage | Cool, dry place | AK Scientific[1] |
Potential Synthesis Strategies
The synthesis of β-amino acids is a well-established field in organic chemistry, with numerous methodologies that can be adapted for the preparation of 3-Amino-5,7,7-trimethyloctanoic acid.[6][7] Common strategies often involve conjugate additions, Mannich-type reactions, and the homologation of α-amino acids.[6] Given the specific substitution pattern of the target molecule, a multi-step synthesis would be required.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway for 3-Amino-5,7,7-trimethyloctanoic acid is outlined below. This approach leverages readily available starting materials and established reaction protocols.
Caption: Retrosynthetic analysis of 3-Amino-5,7,7-trimethyloctanoic acid.
Step-by-Step Experimental Workflow (Hypothetical)
The following is a hypothetical, step-by-step protocol for the synthesis of 3-Amino-5,7,7-trimethyloctanoic acid, based on established methods for analogous compounds.
Step 1: Knoevenagel Condensation
-
Combine 5,5-dimethylhexanal and a malonic acid half-ester (e.g., ethyl hydrogen malonate) in a suitable solvent such as toluene.
-
Add a catalytic amount of a base, such as piperidine or pyridine.
-
Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction, wash with dilute acid and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α,β-unsaturated ester.
Step 2: Michael Addition
-
Dissolve the α,β-unsaturated ester in a suitable solvent like ethanol.
-
Add a nucleophilic methyl source, such as a Gilman reagent (lithium dimethylcuprate), at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate to afford the β-keto ester.
Step 3: Reductive Amination
-
Dissolve the β-keto ester in a solvent such as methanol.
-
Add an ammonia source, like ammonium acetate, and a reducing agent, for instance, sodium cyanoborohydride.
-
Stir the reaction at room temperature. The progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography to obtain the protected β-amino ester.
Step 4: Hydrolysis
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Treat the purified β-amino ester with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
-
Heat the mixture to reflux to hydrolyze the ester.
-
After cooling, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the final product, 3-Amino-5,7,7-trimethyloctanoic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: Proposed synthetic workflow for 3-Amino-5,7,7-trimethyloctanoic acid.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activities have been reported for 3-Amino-5,7,7-trimethyloctanoic acid, the broader class of β-amino acids is of significant interest in medicinal chemistry.[2][4][5] They are known to possess a range of pharmacological properties, including hypoglycemic, antiketogenic, antibacterial, and antifungal activities.[2][3]
Structural Analogy to Known Bioactive Molecules
The structure of 3-Amino-5,7,7-trimethyloctanoic acid shares features with other bioactive amino acids. For instance, Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a well-known anticonvulsant drug.[8] Although the substitution pattern is different, the presence of a β-amino acid core with alkyl substitutions suggests that 3-Amino-5,7,7-trimethyloctanoic acid could potentially interact with neurological targets.
Potential as a Peptidomimetic Building Block
β-amino acids are widely used in the design of peptidomimetics.[9] The incorporation of β-amino acids into peptide sequences can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs. The bulky and lipophilic side chain of 3-Amino-5,7,7-trimethyloctanoic acid could be a valuable tool for modulating the structure and properties of bioactive peptides.
Antimicrobial Potential
Long-chain amino acids and their derivatives have been investigated for their antimicrobial properties.[10] The lipophilic nature of the trimethyl-substituted octanoic acid backbone could facilitate interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial lipids.
Caption: Putative biological roles of 3-Amino-5,7,7-trimethyloctanoic acid.
Future Directions and Conclusion
3-Amino-5,7,7-trimethyloctanoic acid represents an under-explored area of β-amino acid chemistry. While its existence is confirmed as a research chemical, its synthesis, stereochemistry, and biological activity remain to be thoroughly investigated. The information presented in this guide, based on established principles and data from related compounds, provides a solid starting point for researchers.
Future work should focus on:
-
Developing and optimizing a stereoselective synthesis to isolate and characterize the individual enantiomers and diastereomers.
-
Conducting in vitro and in vivo screening to elucidate its biological activity profile, with a particular focus on neurological and antimicrobial applications.
-
Exploring its utility as a building block in the synthesis of novel peptidomimetics and other complex molecules.
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